molecular formula C11H17N3O3 B6630578 2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid

2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid

Cat. No.: B6630578
M. Wt: 239.27 g/mol
InChI Key: UKJIWNPNSFKMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pyrazole, which is a five-membered heterocyclic compound containing nitrogen atoms. DMAPA has a unique chemical structure that makes it a versatile compound for use in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid is not fully understood. However, it is believed to act as a nucleophilic catalyst, facilitating the reaction between different chemical reagents. This compound has a high affinity for carbonyl groups, allowing it to stabilize the transition state of the reaction and increase the reaction rate.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on the human body. It is a synthetic compound that is primarily used in laboratory settings.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid in laboratory experiments is its versatility. It can be used as a building block for the synthesis of various other compounds, making it a useful compound for organic chemistry research. This compound is also relatively easy to synthesize and is commercially available.
One limitation of using this compound is its potential toxicity. It is a synthetic compound that has not been extensively studied for its toxic effects. Additionally, this compound is relatively expensive compared to other chemical reagents, which can limit its use in some laboratory settings.

Future Directions

There are several potential future directions for the use of 2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid in scientific research. One area of interest is the development of new synthetic methods that utilize this compound as a catalyst. Researchers are also exploring the use of this compound in the synthesis of new peptides and peptidomimetics with potential therapeutic applications. Additionally, there is interest in studying the potential toxic effects of this compound and identifying safer alternatives for use in laboratory experiments.

Synthesis Methods

2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid can be synthesized through a multi-step process involving the reaction of pyrazole with other chemical reagents. One common method involves the reaction of 1,3-dimethylpyrazole-4-carboxylic acid with N,N-dimethylformamide (DMF) and triethylamine to form the intermediate compound. This intermediate is then reacted with N,N'-dicyclohexylcarbodiimide (DCC) and 1-aminopentanoic acid to yield this compound.

Scientific Research Applications

2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid has been used in various scientific research applications due to its unique chemical properties. It has been used as a building block for the synthesis of various other compounds, including peptides and peptidomimetics. This compound has also been used as a catalyst in various organic reactions, including the synthesis of esters and amides.

Properties

IUPAC Name

2-[(1,3-dimethylpyrazole-4-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-5-9(11(16)17)12-10(15)8-6-14(3)13-7(8)2/h6,9H,4-5H2,1-3H3,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJIWNPNSFKMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=CN(N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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